molecular formula C22H28N4O2 B5067396 1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide

1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide

Cat. No.: B5067396
M. Wt: 380.5 g/mol
InChI Key: HTYRXUKSNABOAN-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a benzyl group, a methylamino group, a pyridinyl group, and a piperidinecarboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzyl group could be introduced through a benzylic amine synthesis by amination (arylation) . The piperidinecarboxamide group might be formed through a reaction involving a carboxylic acid or anhydride . The pyridinyl group could be introduced through reactions involving pyridinium salts .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl(methyl)amino group would likely be attached to the 2-position of the pyridine ring, and the piperidinecarboxamide group would likely be attached to the pyridine ring via a methylene (-CH2-) group .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl group could undergo reactions at the benzylic position . The piperidinecarboxamide group could participate in reactions involving the carbonyl group or the amide nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the nature of the functional groups present .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is intended to be a drug molecule, its mechanism of action would depend on its interactions with biological targets. For example, a similar compound, lacosamide, is used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures .

Future Directions

The future directions for research on this compound could be quite varied. For example, it could be investigated as a potential pharmaceutical compound, given the biological activity of similar compounds . Alternatively, it could be used as a building block for the synthesis of more complex organic molecules .

Properties

IUPAC Name

1-acetyl-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-17(27)26-13-10-19(11-14-26)22(28)24-15-20-9-6-12-23-21(20)25(2)16-18-7-4-3-5-8-18/h3-9,12,19H,10-11,13-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYRXUKSNABOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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